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Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B15593075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies and data utilized in the

determination of the absolute configuration of Tanzawaic acid E, a polyketide natural product.

The elucidation of the precise three-dimensional atomic arrangement is a critical step in the

characterization of natural products, underpinning structure-activity relationship (SAR) studies

and enabling further drug development efforts. The determination for Tanzawaic acid E was

achieved through a combination of spectroscopic and crystallographic techniques, primarily

Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Spectroscopic Data Analysis
The foundational step in the structural elucidation of Tanzawaic acid E involved

comprehensive analysis of its spectroscopic data. 1D and 2D NMR experiments were pivotal in

establishing the planar structure and relative stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Tanzawaic acid E
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
mult., J in Hz)

1 171.2 -

2 122.1 5.83 (d, 15.2)

3 145.9 7.28 (dd, 15.2, 11.0)

4 128.5 6.45 (dd, 15.2, 11.0)

5 144.8 6.09 (d, 15.2)

6 40.2 2.45 (m)

7 34.5 1.85 (m), 1.20 (m)

8 36.1 1.65 (m)

9 49.8 1.40 (m)

10 38.5 1.95 (m)

11 42.1 1.60 (m), 1.15 (m)

12 27.8 1.75 (m)

13 73.1 3.80 (br s)

14 126.2 5.40 (br s)

15 138.9 -

16 21.3 1.70 (s)

17 23.1 0.95 (d, 6.8)

18 16.5 0.85 (d, 6.8)

Note: NMR data were obtained in CDCl₃. Chemical shifts are reported in ppm.

Determination of Relative Stereochemistry via
NOESY
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The relative configuration of the stereogenic centers in Tanzawaic acid E was established

through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations reveal

the spatial proximity of protons, allowing for the deduction of their relative orientations. The

relative configuration of Tanzawaic acid E was determined by analysis of NOESY data, which

showed correlations consistent with that of other members of the tanzawaic acid family whose

relative stereochemistry has been extensively studied[1].

Below is a logical diagram illustrating the workflow for determining the relative stereochemistry

using NOESY data.

NOESY Data Interpretation

Acquire 2D NOESY Spectrum Identify Key Cross-Peaks
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Click to download full resolution via product page

Workflow for Relative Stereochemistry Determination.

Absolute Configuration by Single-Crystal X-ray
Diffraction
The definitive determination of the absolute configuration of Tanzawaic acid E was

accomplished through single-crystal X-ray diffraction analysis.[2][3] This powerful technique

provides the precise three-dimensional coordinates of each atom in the crystal lattice,

unequivocally establishing the absolute stereochemistry.

Table 2: Crystallographic Data for Tanzawaic Acid E[3]
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Parameter Value

CCDC Number 962066

Empirical Formula C₁₈H₂₆O₃

Formula Weight 290.40 g/mol

Crystal System Orthorhombic

Space Group P 2₁ 2₁ 2₁

a (Å) 8.8767(4)

b (Å) 12.3684(7)

c (Å) 14.9989(8)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1644.3(2)

Z 4

Calculated Density (Mg/m³) 1.172

Absorption Coefficient (mm⁻¹) 0.61

F(000) 632

The logical process for determining the absolute configuration from X-ray diffraction data is

outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Elucidation of the Absolute Configuration of Tanzawaic
Acid E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593075#elucidation-of-the-absolute-configuration-
of-tanzawaic-acid-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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